

Preclinical Xenograft Models Using JNJ-38877605: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations such as gene amplification or mutation, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[3] This has made c-Met a compelling target for cancer therapy. **JNJ-38877605** has demonstrated significant antitumor activity in a variety of preclinical xenograft models, particularly those with MET gene amplification or pathway activation.[4]

This technical guide provides a comprehensive overview of the use of **JNJ-38877605** in preclinical xenograft models, consolidating key data and experimental protocols. It is intended to serve as a resource for researchers and drug development professionals working on c-Met inhibitors and related cancer therapies. Of critical importance, and a central theme of this guide, is the ultimate discontinuation of **JNJ-38877605**'s clinical development due to species-specific renal toxicity, a finding with significant implications for preclinical to clinical translation. [4][5][6]

Mechanism of Action

JNJ-38877605 is a highly selective inhibitor of c-Met kinase with an IC50 of 4 nM.[2] It exhibits over 600-fold selectivity for c-Met compared to a panel of more than 200 other tyrosine and



serine-threonine kinases.[2] The primary mechanism of action is the inhibition of c-Met autophosphorylation, which in turn blocks downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, that are critical for tumor cell growth and survival.[7]

Preclinical Xenograft Studies: Efficacy and Pharmacodynamics

JNJ-38877605 has been evaluated in several preclinical xenograft models, demonstrating significant tumor growth inhibition and regression in tumors dependent on c-Met signaling.

Data Summary



Cell Line	Cancer Type	Mouse Model	JNJ- 38877605 Dosage	Key Findings	Reference(s
GTL16	Gastric Carcinoma	Immunodefici ent nu/nu	40 mg/kg/day, p.o. for 72 hours	Statistically significant decrease in plasma levels of human IL-8 (from 0.150 ng/mL to 0.050 ng/mL) and GROa (from 0.080 ng/mL to 0.030 ng/mL). Reduction of uPAR in the blood by more than 50%.	[3]
MKN-45	Gastric Carcinoma	N/A	N/A	Antiproliferati ve activity with an IC50 of 10.9 nM in a 72-hour assay.	[3]
SNU-5	Gastric Carcinoma	N/A	N/A	Antiproliferati ve activity with an IC50 of 15.8 nM in a 72-hour assay.	[3]
U251	Glioblastoma	N/A	50 mg/kg, p.o., once	Inhibited ionizing radiation (IR)-	[3]

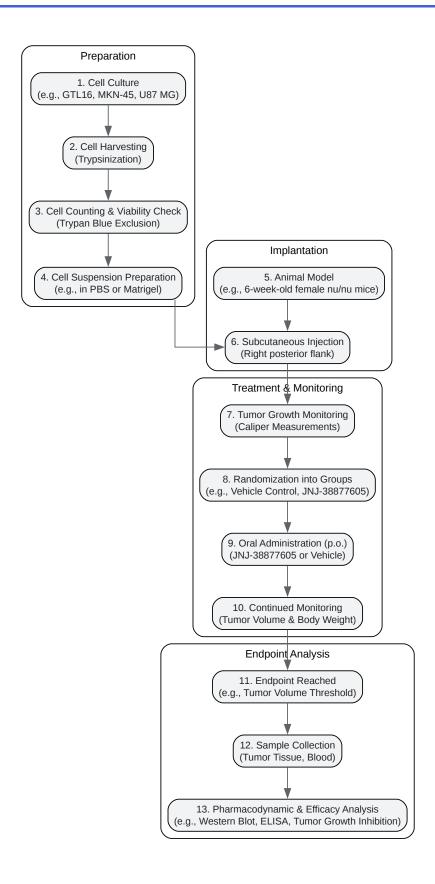


			daily for 13 days	induced invasion and promoted apoptosis.
U87 MG	Glioblastoma	N/A	N/A	Regression of tumors in both subcutaneou [4] s and orthotopic models.

Experimental Protocols General Xenograft Protocol

A generalized workflow for establishing and evaluating the efficacy of **JNJ-38877605** in preclinical xenograft models is outlined below.





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General workflow for preclinical xenograft studies with JNJ-38877605.



GTL16 Gastric Carcinoma Xenograft Model

- Cell Line: GTL16 human gastric carcinoma cells.
- Animal Model: 6-week-old immunodeficient nu/nu female mice on a Swiss CD1 background.
 [3]
- Implantation: GTL16 cells are inoculated subcutaneously into the right posterior flank. For determination of uPAR and IL-6, cells can be inoculated in both the right and left posterior flanks.[3]
- Treatment: Once tumors are established, mice are treated orally (p.o.) with JNJ-38877605 at a dose of 40 mg/kg/day for 72 hours.[3]
- Endpoint Analysis: Plasma levels of human IL-8, GROα, and uPAR are measured to assess pharmacodynamic activity.[3]

U87 MG Glioblastoma Xenograft Model

While specific protocols for **JNJ-38877605** in U87 MG xenografts are not detailed in the provided search results, a general methodology for establishing these models is as follows:

- Cell Line: U87 MG human glioblastoma cells.
- Animal Model: Immunodeficient mice (e.g., nu/nu or NOD/SCID).
- Subcutaneous Model:
 - Implantation: U87 MG cells are harvested during their exponential growth phase, and a cell suspension is prepared. Typically, 1 x 10⁶ to 5 x 10⁶ cells are injected subcutaneously into the flank of the mice.
- Orthotopic Model:
 - Implantation: Mice are anesthetized, and a burr hole is made in the skull. A stereotactic apparatus is used to inject a small volume (e.g., 2-5 μL) of U87 MG cell suspension (e.g., 1 x 10⁵ cells) into the brain parenchyma (e.g., caudate nucleus or cerebral cortex).

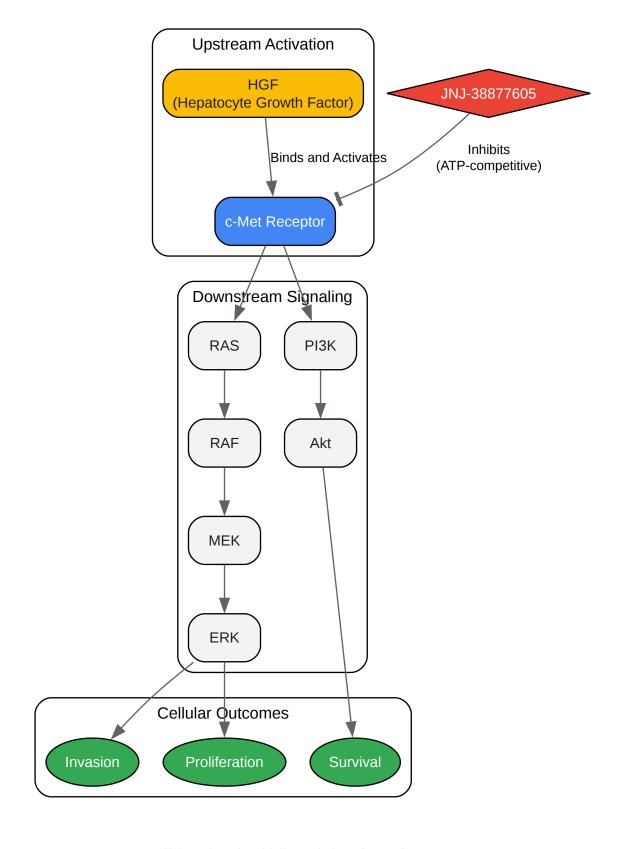


- Treatment: Oral administration of JNJ-38877605 at a specified dose and schedule.
- Endpoint Analysis: For subcutaneous models, tumor volume is measured with calipers. For
 orthotopic models, tumor growth can be monitored using imaging techniques such as
 bioluminescence imaging (for luciferase-expressing cells) or MRI. Survival is a key endpoint
 for orthotopic studies.

Signaling Pathway Inhibition by JNJ-38877605

JNJ-38877605 targets the c-Met receptor, thereby inhibiting its downstream signaling cascades that are crucial for cancer cell proliferation and survival.





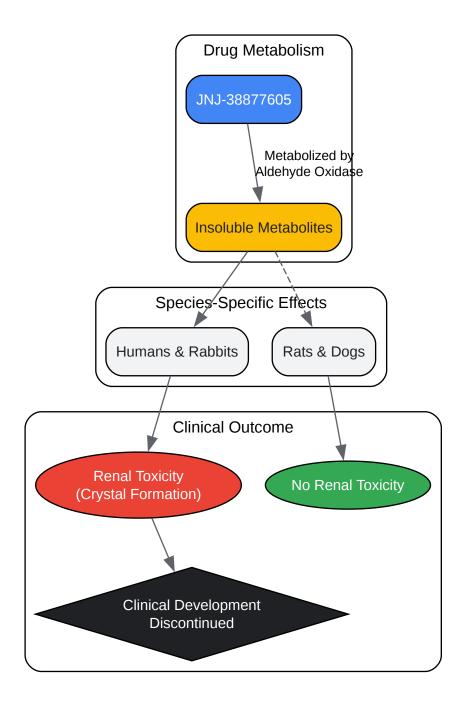
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Mechanism of action of JNJ-38877605 in the c-Met signaling pathway.



Species-Specific Toxicity and Clinical Development Discontinuation

A critical aspect of the **JNJ-38877605** story is the species-specific renal toxicity that was not predicted by standard preclinical models (rat and dog) but was observed in humans and subsequently replicated in rabbits.[4][5][6] This toxicity was attributed to the formation of insoluble metabolites by the enzyme aldehyde oxidase.[4][5]





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Logical flow of species-specific toxicity leading to the discontinuation of **JNJ-38877605**.

Conclusion

JNJ-38877605 demonstrated promising preclinical antitumor activity in various xenograft models, particularly those driven by c-Met amplification or activation. Its potent and selective inhibition of the c-Met signaling pathway translated to significant tumor growth inhibition and regression in these models. However, the unforeseen species-specific renal toxicity observed in humans, which was not apparent in standard rodent and canine toxicology studies, ultimately led to the termination of its clinical development.[4][5]

The case of **JNJ-38877605** serves as a critical reminder of the limitations of preclinical models in predicting all aspects of human drug metabolism and toxicity. While xenograft models remain an invaluable tool for assessing anti-cancer efficacy and pharmacodynamics, this example underscores the importance of a comprehensive understanding of inter-species differences in drug metabolism to better inform clinical trial design and mitigate potential risks. For researchers in the field, the data and protocols presented here for **JNJ-38877605** can still provide valuable insights into the preclinical evaluation of c-Met inhibitors, while the toxicological findings offer important lessons for the broader field of drug development.

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